1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Catalog No.
S1484793
CAS No.
39648-67-4
M.F
C20H12O4P-
M. Wt
347.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

CAS Number

39648-67-4

Product Name

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

IUPAC Name

13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Molecular Formula

C20H12O4P-

Molecular Weight

347.3 g/mol

InChI

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)/p-1

InChI Key

JEHUZVBIUCAMRZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)[O-]

Synonyms

1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (+-)-isomer, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (R)-isomer, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (S)-isomer, 1,1'-binaphthyl-2,2'-diylhydrogenphosphate, BDHP cpd

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)[O-]

Application in Ring-Opening Polymerization

Specific Scientific Field: Polymer Science

Summary of the Application: “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” is an efficient organocatalyst for controlled ring-opening homopolymerization of ε-caprolactone (ε-CL) and copolymerization of ε-CL with glycolide and lactide .

Methods of Application or Experimental Procedures: The compound is used as a catalyst in the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL). It can also be used to prepare high molar mass poly (ε-caprolactone) (PCL) in bulk .

Results or Outcomes: High molar mass PCL with narrow molar mass distribution has been synthesized from the bulk ring-opening polymerization (ROP) of ε-CL with “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” as catalysts. The highest molar mass of PCL is 4.35×10^4 g/mol with polydispersity index of 1.20 .

Application in Hydrocarboxylation Reactions

Specific Scientific Field: Organic Chemistry

Summary of the Application: “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” is a chiral ligand used in hydrocarboxylation reactions .

Methods of Application or Experimental Procedures: The compound is used as a chiral ligand in hydrocarboxylation reactions. It complexes with rhodium and mediates the asymmetric dipolar cycloaddition of diazo compounds .

Results or Outcomes: The use of “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” in hydrocarboxylation reactions has led to the successful asymmetric dipolar cycloaddition of diazo compounds .

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35193-63-6
39648-67-4
35193-64-7

Wikipedia

(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Dates

Modify: 2023-08-15
Guo et al. Asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes with a new trifluoromethoxylation reagent. Nature Chemistry, doi: 10.1038/nchem.2711, published online 23 January 2017
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

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